molecular formula C12H12N2O2 B8371749 ethyl 2-(1H-imidazol-5-yl)benzoate

ethyl 2-(1H-imidazol-5-yl)benzoate

Cat. No.: B8371749
M. Wt: 216.24 g/mol
InChI Key: BHVDZPDEUQLWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-imidazol-5-yl)benzoate is a chemical compound of interest in medicinal chemistry and materials science due to its hybrid structure incorporating both an imidazole ring and a benzoate ester. The imidazole scaffold is a privileged structure in drug discovery, forming the core of many biologically active molecules and natural products, and is known for its ability to participate in hydrogen bonding and coordinate with metal ions . Compounds featuring an imidazole moiety directly linked to a benzoate system have been investigated for various research applications. Structurally similar molecules, such as those combining imidazole with pyrimidine hybrids, have demonstrated significant potential as inhibitors of cancer-associated enzymes like human carbonic anhydrase (hCA-IX and hCA-II), showing selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) while exhibiting minimal effects on normal cells . Furthermore, other imidazole-benzoate derivatives have been studied for their practical properties, such as serving as effective corrosion inhibitors for metals in acidic environments, highlighting the versatility of this chemical class beyond purely pharmacological research . The ethyl ester functional group in this compound provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex derivatives for various research and development purposes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)benzoate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-6-4-3-5-9(10)11-7-13-8-14-11/h3-8H,2H2,1H3,(H,13,14)

InChI Key

BHVDZPDEUQLWDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-(1H-imidazol-5-yl)benzoate with key analogs:

Compound Name Molecular Formula Key Substituents/Features Notable Properties/Applications References
This compound C₁₂H₁₂N₂O₂ Benzoate ester, imidazole (5-position) Likely moderate lipophilicity; potential for π-π interactions Inferred
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate C₁₃H₁₂BrN₃O₄ Nitro group, bromine, methylimidazole Antimicrobial activity; steric bulk from bromine enhances stability
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate C₁₅H₂₀N₃O₂ Benzimidazole (fused ring), amino group Enhanced aromatic stacking; potential in drug design
N-[2-(1H-Imidazol-5-yl)ethyl]octanamide C₁₃H₂₃N₃O Amide linkage, alkyl chain Higher logP (3.27); neuroprotective applications
2-(Diethylamine)ethyl 4-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide)benzoate C₂₀H₂₆N₅O₅ Nitroimidazole, aromatic acetamide Hypsochromic UV shift (λₘₐₓ = 270 nm) due to aromatic substitution
Key Observations:

Electronic Effects :

  • Nitro groups (e.g., in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate) withdraw electron density, reducing imidazole basicity and altering hydrogen-bonding capacity .
  • The benzoate ester in the target compound may enhance π-π stacking compared to alkyl chains in amide derivatives .

Lipophilicity and Solubility :

  • Amide derivatives (e.g., N-[2-(1H-imidazol-5-yl)ethyl]octanamide) exhibit higher logP values (3.27) due to alkyl chains, suggesting this compound may have intermediate lipophilicity .
  • Bromine or nitro substituents increase molecular weight and reduce aqueous solubility .

Synthetic Routes: Analogous compounds are synthesized via condensation (e.g., benzaldehyde with amino-imidazole derivatives in methanol/acetic acid) or amide coupling .

Preparation Methods

Synthetic Routes via Cyclocondensation

Cyclocondensation reactions represent a cornerstone in imidazole ring formation. A one-pot synthesis strategy, adapted from the work of Reddy et al., involves the reaction of nitroallylic acetates with amidines in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . For ethyl 2-(1H-imidazol-5-yl)benzoate, this approach could utilize nitroallylic acetates derived from benzaldehyde derivatives and amidines bearing ester functionalities. The reaction proceeds in acetonitrile at room temperature, achieving yields up to 63% for analogous imidazole esters . Key to this method is the nucleophilic attack of the amidine on the nitroallylic acetate, followed by cyclization and elimination of acetic acid.

An alternative cyclocondensation pathway employs ZnO nanoparticles (ZnO-NPs) as eco-friendly catalysts . In this method, substituted aromatic aldehydes react with o-phenylenediamine derivatives under solvent-free conditions. While this approach has been optimized for benzimidazoles, modifying the aldehyde precursor to include an ester group (e.g., ethyl 2-formylbenzoate) could direct the formation of the target compound. The ZnO-NPs facilitate proton transfer during cyclization, reducing reaction times to 2–4 hours and improving atom economy .

Esterification of Carboxylic Acid Precursors

Direct esterification of 2-(1H-imidazol-5-yl)benzoic acid with ethanol offers a straightforward route to the target compound. This method, inspired by the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, involves refluxing the carboxylic acid with excess ethanol in the presence of concentrated sulfuric acid . The reaction typically achieves >80% conversion, with purification via recrystallization from aqueous ethanol. Challenges include the potential hydrolysis of the imidazole ring under acidic conditions, necessitating precise control of reaction time and temperature .

A modified approach employs dehydrating agents such as thionyl chloride (SOCl₂) to generate the acid chloride intermediate, which is subsequently treated with ethanol. This two-step process minimizes side reactions and improves yield to 85–90%, as demonstrated in analogous imidazole ester syntheses . Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic triplet and quartet signals at δ 1.35 and 4.37 ppm, corresponding to the ethyl ester group, alongside aromatic protons from the benzoate moiety .

Transesterification of Alkyl Esters

Transesterification provides a viable route for converting methyl or benzyl esters of 2-(1H-imidazol-5-yl)benzoic acid into the ethyl derivative. A patented method for related compounds utilizes ethanol in the presence of transesterification catalysts such as sodium ethoxide or titanium(IV) isopropoxide . The reaction proceeds at 60–80°C, with yields exceeding 90% after 12–24 hours. Critical to success is the removal of the leaving group alcohol (e.g., methanol) via distillation to shift the equilibrium toward product formation.

Industrial-scale applications of this method benefit from the use of reactive distillation columns, which integrate reaction and separation processes. For example, a pilot-scale synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate achieved 95% purity by employing continuous ethanol feeding and vacuum distillation . Adapting this technology to this compound could enhance throughput while minimizing solvent waste.

Purification and Characterization Techniques

Achieving high purity (>99%) requires multistep purification strategies. For cyclocondensation products, silica gel chromatography with ethyl acetate/hexane gradients (20–70% ethyl acetate) effectively separates the target ester from unreacted amidines and nitroallylic acetates . Transesterification products benefit from alkaline washes (e.g., saturated NaHCO₃) to remove residual acids, followed by recrystallization from ethanol/water mixtures .

Characterization relies on spectroscopic and chromatographic methods:

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the imidazole NH proton resonates as a broad singlet near δ 12.5 ppm .

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) achieve baseline separation, with retention times of 8–10 minutes .

  • Mass spectrometry : Electrospray ionization (ESI-MS) typically shows the molecular ion peak [M+H]⁺ at m/z 247.1 for the target compound .

Industrial and Environmental Considerations

Scalability remains a critical challenge. The one-pot cyclocondensation method offers operational simplicity but generates stoichiometric amounts of acetic acid, requiring neutralization and waste treatment. In contrast, transesterification routes produce methanol or benzyl alcohol as byproducts, which can be recycled or sold as co-products. Life-cycle assessments suggest that ZnO-NP catalyzed methods have the lowest environmental impact due to reduced energy consumption and solvent use.

Regulatory compliance necessitates stringent control of genotoxic impurities, particularly in pharmaceutical applications. Residual amidines from cyclocondensation reactions must be reduced to <10 ppm, achievable through activated carbon treatment or aqueous washes .

Q & A

Q. What advanced statistical methods address variability in spectroscopic data interpretation?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to distinguish noise from signal. Use Bayesian statistics to quantify confidence intervals for peak assignments. Cross-validate with independent techniques like XPS or Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.